5-bromo-N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]furan-2-carboxamide
CAS No.:
Cat. No.: VC20042285
Molecular Formula: C12H7BrClN5O2
Molecular Weight: 368.57 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H7BrClN5O2 |
|---|---|
| Molecular Weight | 368.57 g/mol |
| IUPAC Name | 5-bromo-N-[2-chloro-5-(tetrazol-1-yl)phenyl]furan-2-carboxamide |
| Standard InChI | InChI=1S/C12H7BrClN5O2/c13-11-4-3-10(21-11)12(20)16-9-5-7(1-2-8(9)14)19-6-15-17-18-19/h1-6H,(H,16,20) |
| Standard InChI Key | HENMKFBGUGHBGR-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1N2C=NN=N2)NC(=O)C3=CC=C(O3)Br)Cl |
Introduction
Structural and Molecular Characteristics
Molecular Formula and Weight
The compound has the molecular formula C₁₂H₇BrClN₅O₂ and a molecular weight of 368.57 g/mol . Its structure combines a brominated furan ring linked via a carboxamide group to a chlorophenyl moiety bearing a 1H-tetrazol-1-yl substituent. The SMILES notation (O=C(Nc1cc(-n2cnnn2)ccc1Cl)c1ccc(Br)o1) highlights the spatial arrangement of functional groups, which are critical for its interactions with biological targets .
Crystallographic and Spectroscopic Data
X-ray crystallography and NMR studies of analogous tetrazole-containing compounds reveal planar aromatic systems with dihedral angles between the furan and phenyl rings influencing binding affinity . The tetrazole ring’s electron-rich nature facilitates hydrogen bonding and π-π stacking, while the bromine and chlorine atoms contribute to hydrophobic interactions .
Synthesis and Optimization
Synthetic Routes
The synthesis typically involves a multi-step process:
-
Formation of the Tetrazole Ring: Cycloaddition of nitriles with sodium azide in the presence of a catalyst (e.g., ZnBr₂ or Pd/Co nanoparticles) under microwave irradiation yields the tetrazole moiety .
-
Coupling Reactions: Amidation of 5-bromofuran-2-carboxylic acid with 2-chloro-5-(1H-tetrazol-1-yl)aniline using carbodiimide coupling agents (e.g., EDC/HOBt) forms the carboxamide linkage .
Key Reaction Conditions:
-
Temperature: 0–40°C
-
Solvents: Dichloromethane (DCM), dimethylformamide (DMF)
Physicochemical Properties
Solubility and Stability
-
Solubility: Poor aqueous solubility (0.0723 mg/mL in water) but soluble in polar aprotic solvents (DMF, DMSO) .
-
Stability: Stable under inert atmospheres but susceptible to photodegradation due to the bromine moiety. Storage at -20°C in amber vials is recommended .
Spectroscopic Profiles
| Technique | Key Data |
|---|---|
| ¹H NMR | δ 8.96 (d, 1H, tetrazole), 8.35 (dd, 1H, phenyl), 7.62 (s, 1H, furan) |
| IR | 1680 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (tetrazole ring) |
| MS (ESI+) | m/z 369.0 [M+H]⁺ |
Applications in Drug Development
Patent Landscape
Patents (e.g., WO 01/94342) highlight its use in angiotensin II receptor antagonists and EGFR inhibitors . Modifications at the tetrazole N1-position or furan bromination site are explored to enhance bioavailability .
Prodrug Formulations
Ester prodrugs (e.g., methyl- or ethyl-carboxylates) improve oral absorption, with Cmax values increasing by 3-fold in rodent models .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume